Caffeic Acid

説明

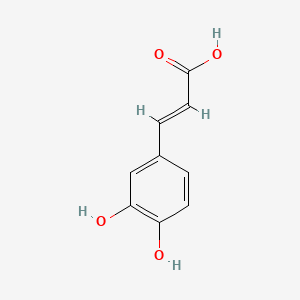

Structure

3D Structure

特性

IUPAC Name |

(E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAIPRVGONGVQAS-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316055 | |

| Record name | trans-Caffeic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; Slightly soluble in cold water, soluble in hot water; [Merck Index] Light yellow powder; [MSDSonline], Solid | |

| Record name | Caffeic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4135 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Caffeic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001964 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Sparingly soluble in cold water. Freely soluble in hot water, cold alcohol. | |

| Record name | CAFFEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7088 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000025 [mmHg] | |

| Record name | Caffeic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4135 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Yellow crystals from concentrated aqueous solutions. Alkaline solns turn from yellow to orange. | |

CAS No. |

501-16-6, 331-39-5, 71693-97-5 | |

| Record name | trans-Caffeic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Caffeic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000331395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caffeic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071693975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroxycinnamic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01880 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | caffeic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-Caffeic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 501-16-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAFFEIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2S3A33KVM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CAFFEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7088 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Caffeic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001964 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

Decomposes at 223-225 °C (Softens at 194 °C)., 225 °C | |

| Record name | 3,4-Dihydroxycinnamic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01880 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CAFFEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7088 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Caffeic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001964 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Multifaceted Antioxidant Mechanisms of Caffeic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Caffeic acid (3,4-dihydroxycinnamic acid), a ubiquitous phenolic compound found in a wide array of plant-based foods and beverages, has garnered significant scientific interest for its potent antioxidant properties. This technical guide provides an in-depth exploration of the core mechanisms through which this compound exerts its antioxidant effects, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this compound and its derivatives.

Core Antioxidant Mechanisms

This compound's antioxidant activity is not attributed to a single mode of action but rather a combination of complementary mechanisms. These primarily include direct free radical scavenging, chelation of transition metal ions, and the modulation of endogenous antioxidant defense systems through the activation of cellular signaling pathways.

Direct Free Radical Scavenging

The chemical structure of this compound is central to its potent radical-scavenging ability. The presence of two hydroxyl groups on the catechol ring (ortho-dihydroxyl functionality) is a key feature.[1] This configuration lowers the O-H bond dissociation enthalpy, facilitating the donation of a hydrogen atom to neutralize free radicals.[1] The unsaturated carboxylic acid side chain further enhances the stability of the resulting phenoxyl radical through electron delocalization.[1][2]

This compound has been shown to be an effective scavenger of a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including hydroxyl radicals (•OH), peroxyl radicals (ROO•), and the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[3][4][5] The primary mechanism of action in these scavenging activities is hydrogen atom transfer (HAT).[3][6]

Figure 1. Free Radical Scavenging by this compound.

Metal Ion Chelation

Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of highly reactive hydroxyl radicals from hydrogen peroxide via the Fenton reaction.[4][7] this compound can act as a potent chelating agent, binding to these metal ions and rendering them redox-inactive.[4][7][8] This sequestration of metal ions prevents the initiation of oxidative chain reactions, thereby inhibiting oxidative damage.[4][7] The two hydroxyl groups of the catechol moiety are crucial for this metal-chelating activity.[2] Studies have shown that the antioxidant effect of this compound against iron-induced oxidative damage is pH-dependent, with greater activity observed at higher pH values.[4][7]

Figure 2. Metal Ion Chelation by this compound.

Modulation of Endogenous Antioxidant Systems: The Nrf2 Pathway

Beyond its direct antioxidant actions, this compound and its derivatives, such as this compound phenethyl ester (CAPE), can upregulate the body's own antioxidant defenses.[9][10][11] This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9][10][12]

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[10] Electrophilic compounds like oxidized CAPE can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[9][13] Once liberated, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and detoxifying enzyme genes.[10][11] This leads to the increased expression of proteins such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is involved in glutathione (GSH) synthesis.[10][14] The activation of the Nrf2 pathway by CAPE can also be mediated by the extracellular signal-regulated kinase (ERK) signaling pathway.[10]

Figure 3. Nrf2 Signaling Pathway Activation.

Quantitative Data on Antioxidant Activity

The antioxidant capacity of this compound has been quantified in numerous studies using various assays. The following tables summarize key findings.

Table 1: Radical Scavenging Activity of this compound and its Derivatives

| Compound | Assay | IC₅₀ (µg/mL) | % Inhibition (Concentration) | Reference |

| This compound | DPPH | - | 93.9% (20 µg/mL) | [15] |

| This compound | ABTS | 6.23 ± 1.24 | 82.21 ± 0.86% | [15] |

| This compound | ABTS | 1.59 ± 0.06 | - | [16] |

| This compound | DPPH | - | 9.5 ± 0.08% (5 µg/mL) to 32.1 ± 0.83% (30 µg/mL) | [15] |

| N-trans-caffeoyl-l-cysteine methyl ester | DPPH | More active than this compound | - | [1][17] |

| N-trans-caffeoyldopamine | DPPH | More active than this compound | - | [1][17] |

Table 2: Effect of this compound on Iron-Induced Oxidative Damage

| Assay | Endpoint | Concentration of this compound | % Protection / Effect | Reference |

| 2-Deoxyribose Oxidation | Fenton Reaction | - | 86% protection at pH 7.2 | [7] |

| 2-Deoxyribose Oxidation | Fenton Reaction | - | 36% protection at pH 5.5 | [7] |

| Lipid Peroxidation | Rat Liver Homogenate | 150 µM | Similar efficiency to 100 µM BHT | [7] |

| Lipid Peroxidation | Lag Phase | 100 µM | Extended 10-fold | [7] |

| Lipid Peroxidation | Lag Phase | 150 µM | Extended 25-fold | [7] |

Detailed Experimental Protocols

DPPH Radical Scavenging Assay

Figure 4. DPPH Assay Workflow.

-

Reagents and Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Ethanol or Methanol

-

This compound standard

-

Test compounds

-

Spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of DPPH in ethanol (e.g., 500 µM).[1]

-

Prepare various concentrations of this compound and test compounds in ethanol.

-

In a microplate or cuvette, mix a defined volume of the DPPH solution (e.g., 2 mL) with an equal volume of the sample solution.[1]

-

The final concentrations of the test compounds in the reaction mixtures can range from 12.5 to 50 µM.[1]

-

Shake the mixture vigorously and incubate at room temperature in the dark for 30 minutes.[1]

-

Measure the absorbance of the solution at 517 nm.[1]

-

A control is prepared with the DPPH solution and ethanol.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

-

ABTS Radical Cation Decolorization Assay

-

Reagents and Materials:

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

-

Potassium persulfate

-

Ethanol or Methanol

-

This compound standard

-

Test compounds

-

Spectrophotometer

-

-

Procedure:

-

Prepare an ABTS stock solution (e.g., 7 mM) and a potassium persulfate stock solution (e.g., 2.45 mM) in water.

-

To produce the ABTS radical cation (ABTS•⁺), mix the two stock solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•⁺ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add a small volume of the sample solution to a defined volume of the diluted ABTS•⁺ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

The percentage of inhibition is calculated similarly to the DPPH assay.

-

Ferric Reducing Antioxidant Power (FRAP) Assay

-

Reagents and Materials:

-

FRAP reagent: composed of acetate buffer (pH 3.6), 2,4,6-tripyridyl-s-triazine (TPTZ) solution in HCl, and FeCl₃·6H₂O solution.

-

This compound standard

-

Test compounds

-

Spectrophotometer

-

-

Procedure:

-

Prepare the fresh FRAP reagent by mixing the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution.

-

Add a small volume of the sample solution to a defined volume of the FRAP reagent.

-

Incubate the mixture at 37°C for a specific time (e.g., 30 minutes).

-

Measure the absorbance of the colored product (ferrous-TPTZ complex) at 593 nm.

-

A standard curve is prepared using a known antioxidant (e.g., Trolox), and the results are expressed as equivalents of the standard.

-

Iron Chelation Assay

-

Reagents and Materials:

-

Ferrozine

-

FeCl₂ solution

-

This compound standard

-

Test compounds

-

Spectrophotometer

-

-

Procedure:

-

Mix the sample solution with the FeCl₂ solution.

-

Initiate the reaction by adding ferrozine.

-

After a short incubation period, measure the absorbance at 562 nm.

-

The presence of a chelating agent will disrupt the formation of the ferrozine-Fe²⁺ complex, leading to a decrease in absorbance.

-

The percentage of inhibition of the ferrozine-Fe²⁺ complex formation is calculated as a measure of the metal chelating activity.

-

Western Blot Analysis for Nrf2 Pathway Activation

-

Cell Culture and Treatment:

-

Protein Extraction:

-

Lyse the cells to extract total protein or perform nuclear and cytoplasmic fractionation to separate protein fractions.

-

-

SDS-PAGE and Electrotransfer:

-

Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20).

-

Incubate the membrane with primary antibodies specific for Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin or Lamin B).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Conclusion

This compound exhibits a robust and multifaceted antioxidant capacity, acting through direct free radical scavenging, metal ion chelation, and the upregulation of endogenous antioxidant defenses via the Nrf2 signaling pathway. The ortho-dihydroxyl structure of its catechol ring is fundamental to its direct antioxidant and metal-chelating activities. The ability of this compound and its derivatives to modulate cellular signaling pathways underscores its potential as a therapeutic agent for conditions associated with oxidative stress. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research and development in this promising area.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound and Diseases—Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant activity of this compound: thermodynamic and kinetic aspects on the oxidative degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.plos.org [journals.plos.org]

- 5. Inhibitory mechanism against oxidative stress of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solvent and pH effects on the antioxidant activity of caffeic and other phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antioxidant Activity of this compound against Iron-Induced Free Radical Generation—A Chemical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. This compound phenethyl ester activation of Nrf2 pathway is enhanced under oxidative state: structural analysis and potential as a pathologically targeted therapeutic agent in treatment of colonic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Coffee-Derived Phenolic Compounds Activate Nrf2 Antioxidant Pathway in I/R Injury In Vitro Model: A Nutritional Approach Preventing Age Related-Damages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ovid.com [ovid.com]

- 14. This compound alleviates cerebral ischemic injury in rats by resisting ferroptosis via Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. knowledgecenter.ubt-uni.net [knowledgecenter.ubt-uni.net]

- 16. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Free radical scavenging and antioxidative activity of this compound amide and ester analogues: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Virtues of Caffeic Acid and Its Derivatives: A Technical Guide for Researchers

Introduction

Caffeic acid (3,4-dihydroxycinnamic acid) is a ubiquitous phenolic compound found throughout the plant kingdom, notably in fruits, vegetables, coffee, and tea. This hydroxycinnamic acid, along with its numerous derivatives, has garnered significant attention within the scientific community for its broad spectrum of biological activities. These compounds are characterized by their potent antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. This technical guide provides an in-depth overview of the biological properties of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Biological Properties

This compound and its derivatives exert their biological effects through a variety of mechanisms, primarily stemming from their potent antioxidant capabilities. The catechol group in their structure is crucial for scavenging free radicals and chelating metal ions.[1] These foundational properties give rise to a cascade of therapeutic effects.

Antioxidant Activity

The antioxidant activity of this compound and its derivatives is a cornerstone of their biological function. They can neutralize a wide array of reactive oxygen species (ROS), thereby mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.[1] The primary mechanisms of antioxidant action include hydrogen atom transfer (HAT) and single electron transfer (SET).[2][3]

Anti-inflammatory Effects

Chronic inflammation is a hallmark of many diseases, including cancer and neurodegenerative disorders. This compound and its derivatives, particularly this compound phenethyl ester (CAPE), have demonstrated significant anti-inflammatory properties.[4][5] Their mode of action often involves the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, and the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[5][6][7]

Anticancer Properties

A growing body of evidence supports the anticancer potential of this compound and its derivatives.[8] These compounds have been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and suppress tumor angiogenesis and metastasis.[8][9][10] Their anticancer effects are often attributed to their ability to modulate signaling pathways involved in cell growth, survival, and invasion, such as the PI3K/Akt pathway.[10]

Antimicrobial and Antiviral Activities

This compound and its derivatives exhibit a broad spectrum of antimicrobial activity against various bacteria, fungi, and viruses.[11][12][13] Their mechanisms of action are diverse and can include disruption of microbial membranes, inhibition of essential enzymes, and interference with viral replication.[14][15]

Neuroprotective Effects

The antioxidant and anti-inflammatory properties of this compound and its derivatives contribute to their significant neuroprotective effects.[16][17][18] They have shown promise in preclinical models of neurodegenerative diseases like Alzheimer's and Parkinson's by protecting neurons from oxidative damage, reducing neuroinflammation, and modulating signaling pathways crucial for neuronal survival, such as the Nrf2 pathway.[16][19]

Quantitative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of this compound and its derivatives from various studies.

Table 1: Anti-inflammatory Activity of this compound Derivatives

| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |

| This compound methyl ester | LPS-induced NO production | RAW 264.7 | 21.0 | [4][20][21] |

| This compound ethyl ester | LPS-induced NO production | RAW 264.7 | 12.0 | [4][20][21] |

| This compound butyl ester | LPS-induced NO production | RAW 264.7 | 8.4 | [4][20][21] |

| This compound octyl ester | LPS-induced NO production | RAW 264.7 | 2.4 | [4][20][21] |

| This compound benzyl ester | LPS-induced NO production | RAW 264.7 | 10.7 | [4][20][21] |

| This compound phenethyl ester (CAPE) | LPS-induced NO production | RAW 264.7 | 4.80 | [4][20][21] |

| Compound 2 (from S. miltiorrhiza) | NO production | RAW 264.7 | 1.4 | [22] |

| Compound 3 (from S. miltiorrhiza) | NO production | RAW 264.7 | 0.6 | [22] |

Table 2: Anticancer Activity of this compound and Its Derivatives

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| This compound Phenethyl Ester (CAPE) | HL-60 | Human Leukemia | 1.0 (DNA synthesis), 5.0 (RNA synthesis), 1.5 (protein synthesis) | [16] |

| This compound Phenethyl Ester (CAPE) | A549 | Human Lung Carcinoma | ~100 | [23] |

| This compound Phenethyl Ester (CAPE) | HT1080 | Human Fibrosarcoma | 5 | [23] |

| This compound Phenethyl Ester (CAPE) | G361 | Human Melanoma | 20 | [23] |

| This compound Phenethyl Ester (CAPE) | U2OS | Human Osteosarcoma | 60 | [23] |

| This compound Phenethyl Ester (CAPE) | MCF-7 | Human Breast Adenocarcinoma | 5 | [23] |

| This compound Phenethyl Ester (CAPE) | SAS | Oral Squamous Cell Carcinoma | 129.7 ± 4.2 | [24] |

| This compound Phenethyl Ester (CAPE) | OECM-1 | Oral Squamous Cell Carcinoma | 159.2 ± 7.2 | [24] |

| Caffeamide Derivative 26G | SAS | Oral Squamous Cell Carcinoma | 54.0 | [24] |

| Caffeamide Derivative 36M | SAS | Oral Squamous Cell Carcinoma | 161.3 | [24] |

| This compound Derivative 5 | AsPC1 | Pancreatic Cancer | 42.47 | [25] |

| This compound Derivative 5 | BxPC3 | Pancreatic Cancer | 46.58 | [25] |

| This compound Derivative 7 | AsPC1 | Pancreatic Cancer | 18.70 | [25] |

| This compound Derivative 7 | BxPC3 | Pancreatic Cancer | 18.35 | [25] |

| This compound Derivative 11 | AsPC1 | Pancreatic Cancer | 22.38 | [25] |

| This compound Derivative 11 | BxPC3 | Pancreatic Cancer | 21.72 | [25] |

Table 3: Antimicrobial Activity of this compound and Its Derivatives

| Compound | Microorganism | MIC | Reference |

| This compound | Staphylococcus aureus | 256 - 1024 µg/mL | [26] |

| This compound | Pseudomonas aeruginosa | 625 µg/mL (3469 µM) | [11][27] |

| This compound | Candida albicans | >1200 µg/mL (>6900 µM) | [11][27] |

| This compound Phosphanium Derivatives | Gram-positive bacteria | 13 - 57 µM | [11] |

| This compound Phosphanium Derivatives | Candida albicans | 13 - 57 µM | [11] |

| This compound Phenethyl Ester (CAPE) | Cariogenic bacteria | 0.08 - 0.16 mg/mL | [14] |

| Propyl caffeate | Escherichia coli | ~0.20 µM | [28] |

| Butyl caffeate | Escherichia coli | ~0.20 µM | [28] |

| Butyl caffeate | Staphylococcus aureus | ~0.20 µM | [28] |

| Pentyl caffeate | Escherichia coli | ~0.20 µM | [28] |

| (di-(4-chlorobenzyl)) caffeate | Escherichia coli | 0.23 µM | [28] |

| Diphenylmethyl caffeate | Escherichia coli | 0.29 µM | [28] |

Key Signaling Pathways Modulated by this compound and Its Derivatives

The biological activities of this compound and its derivatives are mediated through the modulation of several key intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and immunity.[20][29] this compound and its derivatives, especially CAPE, are well-known inhibitors of NF-κB activation.[5][16] By inhibiting this pathway, they can suppress the expression of pro-inflammatory cytokines and enzymes.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. NF-κB - Wikipedia [en.wikipedia.org]

- 3. iomcworld.com [iomcworld.com]

- 4. researchgate.net [researchgate.net]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 6. researchgate.net [researchgate.net]

- 7. texaschildrens.org [texaschildrens.org]

- 8. acmeresearchlabs.in [acmeresearchlabs.in]

- 9. researchgate.net [researchgate.net]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. 4.2. DPPH Radical Scavenging Assay [bio-protocol.org]

- 12. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Antimicrobial Potential of this compound against Staphylococcus aureus Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 18. broadpharm.com [broadpharm.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. researchgate.net [researchgate.net]

- 23. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 25. DPPH Radical Scavenging Assay [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. protocols.io [protocols.io]

- 29. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Natural sources and biosynthesis of caffeic acid in plants

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Caffeic Acid in Plants

Introduction

This compound (3,4-dihydroxycinnamic acid) is a ubiquitous phenolic acid found throughout the plant kingdom.[1][2] As a key intermediate in the biosynthesis of lignin and a wide array of other secondary metabolites, it plays a crucial role in plant development, structural integrity, and defense mechanisms against biotic and abiotic stresses.[3][4][5][6] For researchers and drug development professionals, this compound and its derivatives are of significant interest due to their potent antioxidant, anti-inflammatory, antiviral, and anticancer properties.[1][7][8][9] This technical guide provides a comprehensive overview of the natural sources of this compound, its detailed biosynthetic pathways in plants, quantitative data on its occurrence, and the experimental protocols used for its extraction and analysis.

Natural Sources of this compound

This compound is one of the most common hydroxycinnamic acids and is present in virtually all plants, often in the form of esters or glycosides.[7][10] The concentration of this compound varies significantly between plant species and even between different parts of the same plant. Major dietary sources include vegetables, fruits, coffee, wine, and herbs.[7][8]

Quantitative Data on this compound Content

The following table summarizes the concentration of this compound in various plant sources. It is important to note that these values can be influenced by factors such as plant variety, growing conditions, maturity, and the extraction method used.

| Plant Species | Plant Part | This compound Concentration | Reference |

| Coffea canephora (Robusta Coffee) | Seeds (dried crude drug) | 1.23 g / 100 g | [11] |

| Coffea arabica (Arabica Coffee) | Raw Beans | 0.156–0.384 mg / g | [12] |

| Coffea spp. (Brewed Coffee) | Beverage | 63.1-96.0 mg / 100 ml | [2] |

| Arctostaphylos uva-ursi (Bearberry) | Leaves | 11.55 mg / g | |

| Salvia officinalis (Sage) | Aerial Parts | 8.80 mg / g | |

| Mentha x piperita (Peppermint) | Leaves | 7.00 mg / g | |

| Thymus vulgaris (Thyme) | Herb | ~20 mg / 100 g | [2] |

| Salvia rosmarinus (Rosemary) | Leaves | 4.80 mg / g | |

| Origanum vulgare (Oregano) | Leaves | 4.20 mg / g | |

| Helianthus annuus (Sunflower) | Seeds | 8 mg / 100 g | [2] |

| Aronia melanocarpa (Black Chokeberry) | Fruit | 141 mg / 100 g | [2] |

| Malus domestica (Apple) | Fruit | ~1 mg / 100 g | [2] |

| Prunus armeniaca (Apricot) | Fruit | ~1 mg / 100 g | [2] |

| Prunus domestica (Prune) | Fruit | ~1 mg / 100 g | [2] |

Biosynthesis of this compound

The biosynthesis of this compound in plants is a multi-step process that begins with primary metabolites from carbohydrate metabolism. It involves two major pathways: the Shikimate Pathway and the Phenylpropanoid Pathway .[13][14] The shikimate pathway produces the aromatic amino acid precursors, which then enter the general phenylpropanoid pathway to be converted into this compound and other phenolic compounds.[3][15]

The Shikimate Pathway

The shikimate pathway links central carbon metabolism (glycolysis and the pentose phosphate pathway) to the synthesis of aromatic compounds.[13][16] It converts phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into chorismate, the common precursor for the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan.[17][18][19] This pathway is exclusive to plants, microorganisms, and some protozoans, and is absent in animals, making its enzymes attractive targets for herbicides.[16][17] In higher plants, the shikimate pathway is localized within the plastids.[16]

Figure 1. Overview of the Shikimate Pathway leading to aromatic amino acid precursors.

The Phenylpropanoid Pathway

The general phenylpropanoid pathway is the central route for the synthesis of a vast array of plant secondary metabolites, including flavonoids, lignins, coumarins, and hydroxycinnamic acids like this compound.[4][5][14] The pathway begins with the deamination of L-phenylalanine.

The primary route to this compound involves three key enzymatic steps:

-

Phenylalanine ammonia-lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid, marking the entry point into the phenylpropanoid pathway.[5][20]

-

Cinnamate 4-hydroxylase (C4H): A cytochrome P450-dependent monooxygenase that hydroxylates cinnamic acid at the 4-position of the phenyl ring to yield p-coumaric acid.[9][21][22]

-

p-Coumarate 3-hydroxylase (C3H): Another critical P450 enzyme that introduces a second hydroxyl group at the 3-position of p-coumaric acid, resulting in the formation of this compound.[9]

In some plants, particularly monocots, an alternative pathway exists where L-tyrosine can be directly converted to p-coumaric acid by the enzyme Tyrosine ammonia-lyase (TAL) , bypassing the first two steps of the main pathway.[15][21]

Figure 2. The core Phenylpropanoid Pathway for this compound biosynthesis.

Experimental Protocols

The accurate extraction, purification, and quantification of this compound are essential for research and quality control. Methodologies vary depending on the plant matrix and the intended scale of the analysis.

Protocol 1: General Extraction of this compound from Plant Material

This protocol is a generalized method for lab-scale extraction suitable for subsequent analysis.

Materials:

-

Dried and powdered plant material (e.g., leaves, stems)

-

95% Ethanol (EtOH) or Methanol (MeOH)

-

Ultrasonic bath

-

Centrifuge and tubes

-

Rotary evaporator

-

0.45 µm syringe filters

Procedure:

-

Weigh 1-2 g of the finely powdered plant material into a flask.

-

Add 50 mL of 95% EtOH or MeOH to the flask.

-

Place the flask in an ultrasonic water bath and sonicate for 15-60 minutes at a controlled temperature (e.g., 40°C).[23][24]

-

After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

-

Carefully decant the supernatant (the extract) into a clean flask.

-

To ensure exhaustive extraction, the pellet can be re-suspended in a fresh portion of the solvent and the process (steps 2-5) repeated two more times.

-

Combine all the supernatant fractions.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator until the solvent is fully removed, yielding a crude extract.

-

For analytical purposes, redissolve a known weight of the crude extract in a known volume of the solvent (e.g., methanol).

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to analysis.[23]

Protocol 2: Purification using Column Chromatography

For obtaining high-purity this compound from a crude extract, column chromatography is employed.

Materials:

-

Crude plant extract (from Protocol 1)

-

Macroporous resin (e.g., D101 type)

-

Silica gel for column chromatography

-

Solvents: Ethanol, distilled water, and a suitable elution solvent system for silica gel (e.g., dichloromethane:methanol:formic acid).[23]

-

Glass column

Procedure:

-

Macroporous Resin Cleanup:

-

Dissolve the crude extract in distilled water.

-

Pack a glass column with D101 macroporous resin and equilibrate with distilled water.

-

Load the aqueous extract onto the column.

-

Wash the column with distilled water to remove highly polar impurities like sugars.

-

Elute the phenolic compounds using a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol). Collect fractions.

-

Analyze the fractions (e.g., by TLC or HPLC) to identify those rich in this compound. Fractions eluted with lower ethanol concentrations (e.g., 20%) are often enriched with this compound.[23]

-

-

Silica Gel Chromatography:

-

Pool and concentrate the this compound-rich fractions from the previous step.

-

Pack a second column with silica gel and equilibrate with the initial mobile phase (e.g., dichloromethane).

-

Dissolve the concentrated fraction in a minimal amount of solvent and load it onto the silica gel column.

-

Elute the column with an appropriate solvent system (e.g., a gradient of dichloromethane:methanol:formic acid).[23]

-

Collect fractions and monitor by TLC or HPLC to isolate pure this compound.

-

Combine the pure fractions and evaporate the solvent to obtain crystalline this compound.

-

Protocol 3: Quantification by RP-HPLC-DAD

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a Diode Array Detector (DAD) is the most common and reliable method for quantifying this compound.[11]

Instrumentation & Conditions:

-

HPLC System: With a quaternary pump, autosampler, column oven, and DAD.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[11][23]

-

Mobile Phase: A gradient of an aqueous acidic solution (Solvent A) and an organic solvent (Solvent B).

-

Injection Volume: 10-20 µL.

-

Detection Wavelength: 323-325 nm (near the λmax for this compound).[11][23]

Procedure:

-

Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Prepare the sample extract as described in Protocol 1.

-

Analysis:

-

Inject the standard solutions in ascending order of concentration to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample solutions.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with the pure standard.

-

Quantify the amount of this compound in the sample by interpolating its peak area into the linear regression equation of the calibration curve.

-

Figure 3. General experimental workflow for the quantification of this compound.

References

- 1. quora.com [quora.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The phenylpropanoid pathway in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bioone.org [bioone.org]

- 6. Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In what foods and plants does this compound occur?_Chemicalbook [chemicalbook.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Biosynthesis of this compound in Escherichia coli using its endogenous hydroxylase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues [frontiersin.org]

- 15. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 16. THE SHIKIMATE PATHWAY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 18. The shikimate pathway and aromatic amino Acid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. bioone.org [bioone.org]

- 20. researchgate.net [researchgate.net]

- 21. Genes and Enzymes Involved in this compound Biosynthesis in the Actinomycete Saccharothrix espanaensis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. This compound product from the highly copper-tolerant plant Elsholtzia splendens post-phytoremediation: its extraction, purification, and identification - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

The Pharmacological Potential of Novel Caffeic Acid Derivatives: A Technical Guide

Abstract: Caffeic acid (CA), a ubiquitous phenolic acid found in plant-based sources, has garnered significant attention for its diverse pharmacological properties.[1][2] However, its therapeutic application is often limited by factors such as low bioavailability.[3] To overcome these limitations and enhance its biological efficacy, researchers have focused on synthesizing novel this compound derivatives. These derivatives, which include esters, amides, and hybrids with other pharmacophores, have demonstrated a broad spectrum of enhanced activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[4][5] This technical guide provides an in-depth overview of the pharmacological potential of these novel compounds, presenting key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms and workflows.

Synthesis Strategies and Experimental Workflow

The synthesis of novel this compound derivatives is a cornerstone of their development. Common strategies involve the modification of the carboxylic acid group or the catechol moiety to improve lipophilicity and target specificity.[4][6] One prevalent and efficient method is the Wittig reaction or its Horner-Wadsworth-Emmons (HWE) modification, which is used to form the characteristic α,β-unsaturated carbonyl structure.[7][8] Greener approaches utilizing water as a solvent have also been successfully developed.[7]

A general workflow for the synthesis and evaluation of this compound derivatives typically involves initial synthesis, purification, structural confirmation, and subsequent screening for biological activity.

Caption: General workflow for synthesis and evaluation of this compound derivatives.

Anti-inflammatory and Antioxidant Potential

This compound and its derivatives are potent antioxidants and exhibit significant anti-inflammatory properties.[9] Their antioxidant activity is largely attributed to the catechol structure, which is an excellent scavenger of reactive oxygen species (ROS).[10] The anti-inflammatory effects are often mediated by the inhibition of key inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines, as well as the modulation of critical signaling pathways such as NF-κB and Nrf2.[6][9][11]

Signaling Pathway: NF-κB Inhibition

Many this compound derivatives exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. In response to inflammatory stimuli like Lipopolysaccharide (LPS), the IκB protein is degraded, allowing the p65/p50 NF-κB dimer to translocate to the nucleus. There, it promotes the transcription of pro-inflammatory genes, including iNOS and COX-2. This compound methyl ester (CM) has been shown to prevent the degradation of IκB, thereby blocking this cascade.[11]

Caption: Anti-inflammatory mechanism via inhibition of the NF-κB pathway.

Quantitative Data: Antioxidant and Anti-inflammatory Activity

The following table summarizes the inhibitory concentrations (IC50) of various this compound derivatives, demonstrating their potency in antioxidant and anti-inflammatory assays.

| Derivative | Activity Assessed | IC50 Value (µM) | Model System | Reference |

| This compound | DPPH Radical Scavenging | 50 | Chemical Assay | [12] |

| Trolox (Standard) | DPPH Radical Scavenging | 56 | Chemical Assay | [12] |

| Indole-caffeic Amide (3j) | DPPH Radical Scavenging | 50.98 ± 1.05 | Chemical Assay | [13] |

| Indole-caffeic Amide (3m) | DPPH Radical Scavenging | 67.64 ± 1.02 | Chemical Assay | [13] |

| This compound Methyl Ester | NO Production Inhibition | 21.0 | RAW 264.7 Macrophages | [9] |

| This compound Ethyl Ester | NO Production Inhibition | 12.0 | RAW 264.7 Macrophages | [9] |

| This compound Butyl Ester | NO Production Inhibition | 8.4 | RAW 264.7 Macrophages | [9] |

| This compound Octyl Ester | NO Production Inhibition | 2.4 | RAW 264.7 Macrophages | [9] |

| This compound Benzyl Ester | NO Production Inhibition | 10.7 | RAW 264.7 Macrophages | [9] |

| CAPE | NO Production Inhibition | 4.8 | RAW 264.7 Macrophages | [9] |

| Derivative 3s | NO Production Inhibition | 3.3 | RAW 264.7 Macrophages | [14] |

| Derivative 3t | NO Production Inhibition | 2.2 | RAW 264.7 Macrophages | [14] |

| Shimobashiric acid B | NO Production Inhibition | 1.4 | - | [15] |

| Rosmarinic acid methyl ester | NO Production Inhibition | 0.6 | - | [15] |

Anticancer Potential

Novel this compound derivatives have emerged as promising anticancer agents, exhibiting selective toxicity towards cancer cells while sparing normal cells.[16] Their mechanisms of action are multifaceted, including the induction of cell cycle arrest and apoptosis, and the modulation of key signaling pathways that govern cell proliferation and survival, such as the PI3-K/Akt and AMPK pathways.[16][17]

Signaling Pathway: PI3-K/Akt and AMPK Modulation in Cancer

This compound phenethyl ester (CAPE) and this compound phenylpropyl ester (CAPPE) have been shown to inhibit the growth of human colorectal cancer (CRC) cells.[17] They achieve this by modulating the PI3-K/Akt pathway, which is aberrantly activated in many cancers, and by activating the AMPK pathway, a key cellular energy sensor that can suppress cell growth. This dual modulation disrupts cancer cell metabolism and survival signals, leading to apoptosis.[17]

Caption: Anticancer mechanism via modulation of PI3-K/Akt and AMPK pathways.

Quantitative Data: Anticancer Activity

The cytotoxic effects of this compound and its derivatives against various human cancer cell lines are presented below.

| Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

| CAPE | A549 (Lung) | ~100 | [16] |

| CAPE | HT1080 (Fibrosarcoma) | ~5 | [16] |

| CAPE | G361 (Melanoma) | ~20 | [16] |

| CAPE | U2OS (Osteosarcoma) | ~60 | [16] |

| CAPE | MCF-7 (Breast) | ~5 | [16][18] |

| CAPE | MDA-MB-231 (Breast) | ~20 | [16] |

| This compound | MCF-7 (Breast) | >100 | [18] |

| Phosphanium Salt (CAP1) | Jurkat (Leukemia) | 8.5 | [19] |

| Phosphanium Salt (CAP2) | Jurkat (Leukemia) | 1.8 | [19] |

| Phosphanium Salt (CAP3) | Jurkat (Leukemia) | 1.4 | [19] |

| Phosphanium Salt (CAP4) | Jurkat (Leukemia) | 0.9 | [19] |

Neuroprotective Potential

Derivatives of this compound show significant promise in the treatment of neurodegenerative diseases. Their neuroprotective effects stem from their ability to combat oxidative stress and modulate signaling pathways crucial for neuronal survival and function, such as the PKA/CREB and Nrf2 pathways.[10][20]

Signaling Pathway: Nrf2 Activation

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm. Upon exposure to oxidative stress or certain activators, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of protective genes like Heme Oxygenase-1 (HO-1). This compound derivatives can activate this pathway, thereby protecting cells from oxidative injury.[6][21]

Caption: Neuroprotective mechanism via activation of the Nrf2 pathway.

Key Experimental Protocols

General Synthesis of this compound Esters via Reflux

This protocol outlines a general method for synthesizing this compound ester derivatives.[14]

-

Reactant Mixture: Combine this compound (0.5 mmol), dicyclohexylcarbodiimide (DCC, 0.5 mmol), and the corresponding alcohol (0.5 mmol) in a suitable solvent such as Tetrahydrofuran (THF).

-

Reaction: Reflux the mixture for approximately 5 hours. A white precipitate of N,N'-dicyclohexylurea (DCU) will form as a byproduct.

-

Filtration: After cooling, remove the DCU precipitate by filtration.

-

Purification: Subject the remaining filtrate to flash chromatography for purification. An eluent system such as dichloromethane/methanol (e.g., 70:1 ratio) is typically used to isolate the final ester product.

-

Characterization: Confirm the structure of the purified derivative using analytical techniques such as NMR and Mass Spectrometry.

DPPH Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant potential of compounds by measuring their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[8][13]

-

Preparation: Prepare a stock solution of the test compound (this compound derivative) in a suitable solvent (e.g., ethanol or methanol).

-

Reaction Mixture: In a microplate or cuvette, add a specific volume of the test compound solution at various concentrations to a solution of DPPH in the same solvent. The final concentration of DPPH is typically around 100-250 µM.[22]

-

Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solution at a specific wavelength (typically ~517 nm) using a spectrophotometer. The reduction in absorbance, indicating the scavenging of the DPPH radical, is proportional to the antioxidant activity.

-

Calculation: Calculate the percentage of radical scavenging activity for each concentration. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds against cancer cell lines.[6][8]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control if applicable.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

References

- 1. Chemistry and biological activities of this compound derivatives from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemistry and Biological Activities of this compound Derivatives f...: Ingenta Connect [ingentaconnect.com]

- 3. Potential Therapeutic Implications of this compound in Cancer Signaling: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Development of this compound Analogs as Versatile Therapeutic Agents [mdpi.com]

- 5. Chemical and Pharmacological Aspects of this compound and Its Activity in Hepatocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of novel this compound derivatives and their protective effect against hydrogen peroxide induced oxidative stress via Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficient One-Pot Synthesis of Novel this compound Derivatives as Potential Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. This compound derivatives: in vitro and in vivo anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. khu.elsevierpure.com [khu.elsevierpure.com]

- 12. researchgate.net [researchgate.net]

- 13. Novel Hybrid Indole-Based this compound Amide Derivatives as Potent Free Radical Scavenging Agents: Rational Design, Synthesis, Spectroscopic Characterization, In Silico and In Vitro Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and effects of new this compound derivatives on nitric oxide production in lipopolysaccharide-induced RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Molecular Characterization and Enhancement of Anticancer Activity of this compound Phenethyl Ester by γ Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound derivatives inhibit the growth of colon cancer: involvement of the PI3-K/Akt and AMPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Neuroprotective effect of three this compound derivatives via ameliorate oxidative stress and enhance PKA/CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Neuroprotective Potential of this compound Phenethyl Ester (CAPE) in CNS Disorders: Mechanistic and Therapeutic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

The Discovery and Early History of Caffeic Acid Phenethyl Ester (CAPE): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeic acid phenethyl ester (CAPE), a natural compound derived from honeybee propolis, has emerged as a molecule of significant interest in biomedical research due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery and historical investigation of CAPE, with a focus on its initial identification as a cytotoxic agent and the subsequent elucidation of its mechanism of action as a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. This document includes a compilation of key quantitative data, detailed experimental protocols from seminal studies, and visualizations of relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.

Introduction

This compound phenethyl ester (CAPE) is a lipophilic polyphenol, chemically identified as 2-phenylethyl (2E)-3-(3,4-dihydroxyphenyl)acrylate.[1] It is a bioactive constituent of propolis, a resinous substance produced by honeybees from plant exudates.[1][2] Propolis has a long history of use in traditional medicine for its anti-inflammatory, antimicrobial, and wound-healing properties.[2] The isolation and characterization of CAPE as a key active component of propolis marked a significant step in understanding the molecular basis of these therapeutic effects. This whitepaper will detail the initial discovery of CAPE and the foundational research that established its biological activity, with a particular emphasis on its preferential cytotoxicity towards tumor cells and its mechanism of action as an NF-κB inhibitor.

The Discovery of CAPE and its Preferential Cytotoxicity

The seminal discovery of this compound phenethyl ester as a biologically active compound is credited to Grunberger and his colleagues in a 1988 publication in the journal Experientia.[2] Their research focused on identifying the active components within propolis that contributed to its observed carcinostatic properties.

Isolation and Identification

Grunberger et al. isolated CAPE from propolis extracts.[2] The chemical structure of CAPE, C₁₇H₁₆O₄, was confirmed, and the compound was also synthesized for further biological evaluation.[1][2]

Preferential Cytotoxicity Towards Tumor Cells

The most significant finding of the 1988 study was the observation that CAPE exhibited differential cytotoxicity, being more toxic to transformed (cancerous) cell lines than to their normal, untransformed counterparts.[2] This selective action against tumor cells immediately positioned CAPE as a compound of interest for cancer research.

Table 1: Summary of Preferential Cytotoxicity of CAPE (Data inferred from Grunberger et al., 1988)

| Cell Line Type | Growth Inhibition |

| Transformed Rat Fibroblasts | Significant |

| Normal Rat Fibroblasts | Minimal |

Experimental Protocol: Cell Growth Inhibition Assay (Inferred from Grunberger et al., 1988)

While the complete detailed protocol from the original publication is not accessible, a standard cell growth inhibition assay of that era would likely have involved the following steps:

-

Cell Culture: Normal and transformed cell lines (e.g., rat fibroblasts) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells were seeded in multi-well plates and treated with varying concentrations of CAPE dissolved in a suitable solvent (e.g., ethanol or DMSO). Control cells were treated with the solvent alone.

-

Incubation: The cells were incubated for a defined period (e.g., 24-72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Assessment of Cell Viability: Cell viability was assessed using a method such as trypan blue exclusion assay or a colorimetric assay (e.g., MTT assay) to determine the percentage of viable cells in treated versus control wells.

-

Data Analysis: The concentration of CAPE that caused a 50% inhibition of cell growth (IC₅₀) would have been calculated to quantify its cytotoxic effect.

Elucidation of the Mechanism of Action: Inhibition of NF-κB

Following the discovery of its cytotoxic properties, research efforts were directed towards understanding the molecular mechanisms underlying CAPE's biological effects. A pivotal study by Natarajan and colleagues, published in the Proceedings of the National Academy of Sciences in 1996, identified CAPE as a potent and specific inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[3]

NF-κB is a family of transcription factors that plays a central role in regulating inflammatory responses, cell survival, and proliferation. In many cancer cells, NF-κB is constitutively active, promoting chronic inflammation and preventing apoptosis, thereby contributing to tumor growth and survival.

Key Findings of Natarajan et al. (1996)

-

CAPE completely blocks the activation of NF-κB induced by tumor necrosis factor-alpha (TNF-α) in a dose- and time-dependent manner.[3]

-

CAPE also inhibits NF-κB activation by other stimuli, including phorbol esters, ceramide, and hydrogen peroxide.[3]

-

The inhibitory effect of CAPE on NF-κB is specific, as it does not affect the DNA binding of other transcription factors like AP-1 and Oct-1.[3]

-

CAPE prevents the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.[3]

Table 2: Quantitative Data on NF-κB Inhibition by CAPE (Natarajan et al., 1996)

| Experiment | Inducer | CAPE Concentration (µg/mL) | Inhibition of NF-κB Activation (%) |

| Dose-Response | TNF-α | 2.5 | ~50 |

| 5 | ~90 | ||

| 10 | ~100 | ||

| Time-Dependence | TNF-α | 10 | 15 min pre-incubation: ~100 |

| Specificity | TNF-α | 10 | No effect on AP-1 or Oct-1 binding |

Experimental Protocols from Natarajan et al. (1996)

Human myeloid leukemia (HL-60) cells were grown in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin. Cells were treated with various concentrations of CAPE for different durations before stimulation with TNF-α (10 ng/mL).

-

Nuclear Extract Preparation: After treatment, cells were harvested, and nuclear extracts were prepared by lysing the cells in a hypotonic buffer and separating the cytoplasmic and nuclear fractions by centrifugation.

-

Oligonucleotide Probe: A double-stranded oligonucleotide containing the consensus binding site for NF-κB (5'-AGTTGAGGGGACTTTCCCAGGC-3') was end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase.

-

Binding Reaction: The labeled probe was incubated with the nuclear extracts in a binding buffer containing poly(dI-dC) to minimize non-specific binding.

-

Electrophoresis: The protein-DNA complexes were resolved on a non-denaturing 4% polyacrylamide gel.

-

Visualization: The gel was dried and exposed to X-ray film to visualize the bands corresponding to the NF-κB-DNA complexes. The intensity of the bands was quantified to determine the level of NF-κB activation.

-

Nuclear and Cytoplasmic Fractionation: Following treatment, nuclear and cytoplasmic extracts were prepared as described for the EMSA.

-

Protein Quantification: The protein concentration of the extracts was determined using a Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from the nuclear and cytoplasmic fractions were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose membrane.

-

Immunoblotting: The membrane was blocked and then incubated with a primary antibody specific for the p65 subunit of NF-κB. After washing, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway Diagram

References

Initial Investigations into the Anti-inflammatory Pathways of Caffeic Acid: A Technical Guide

Introduction: Caffeic acid (3,4-dihydroxycinnamic acid) is a phenolic compound ubiquitously found in plant-based sources such as fruits, vegetables, coffee, and tea.[1][2] As a major representative of hydroxycinnamic acids, it has garnered significant attention from the scientific community for its diverse pharmacological properties, including antioxidant, anticarcinogenic, and immunomodulatory effects.[1][3][4] Initial research into its anti-inflammatory capabilities has revealed that this compound and its derivatives, such as this compound Phenethyl Ester (CAPE), do not act through a single mechanism but rather modulate a network of interconnected signaling pathways. This technical guide provides an in-depth overview of the primary inflammatory pathways targeted by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its mode of action for researchers, scientists, and drug development professionals.

Core Anti-inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by intervening at multiple points within key cellular signaling cascades. The most well-documented of these are the NF-κB, MAPK, and JAK-STAT pathways, which are central regulators of inflammatory gene expression. Concurrently, it activates the Nrf2 pathway, a critical component of the cellular antioxidant defense system.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2 and iNOS.[3][5] this compound is a potent and specific inhibitor of NF-κB activation.[6][7] Its mechanism involves preventing the phosphorylation of IκB kinase (IKK) and the subsequent phosphorylation and degradation of the inhibitory protein IκBα.[8][9] This action ensures that the NF-κB p50/p65 dimer remains sequestered in the cytoplasm, blocking its translocation to the nucleus and thereby inhibiting the expression of inflammatory target genes.[6][10] Studies have demonstrated that this compound and its derivatives effectively block NF-κB activation induced by various inflammatory stimuli, including lipopolysaccharide (LPS), tumor necrosis factor (TNF), and phorbol esters.[5][6]

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

MAPK signaling cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 pathways, are crucial for translating extracellular stimuli into cellular responses such as inflammation and proliferation.[11] this compound has been shown to suppress the phosphorylation and activation of these key kinases in response to inflammatory triggers like LPS.[12][13][14] By inhibiting the MAPK pathways, this compound blocks the activation of downstream transcription factors like Activator Protein-1 (AP-1), which collaborates with NF-κB to amplify the inflammatory response.[15] This inhibitory action contributes to the reduced expression of iNOS, COX-2, and pro-inflammatory cytokines.[12][14]

Attenuation of the JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a primary signaling route for a wide array of cytokines and growth factors involved in immunity and inflammation.[16][17] Upon cytokine binding, receptor-associated JAKs become activated, leading to the phosphorylation, dimerization, and nuclear translocation of STAT proteins, which then regulate gene expression.[18] this compound has been found to inhibit this pathway, particularly by suppressing the activation of JAK1, JAK2, and the downstream transcription factor STAT3.[11][18][19] This inhibition is crucial for downregulating the expression of genes involved in cell proliferation, survival, and inflammation, making the JAK-STAT pathway a key target in this compound's anti-inflammatory and chemopreventive activities.[11][18]

Activation of the Nrf2 Antioxidant Pathway

In contrast to its inhibitory roles, this compound actively promotes the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of cellular antioxidant responses.[20][21][22] Under basal conditions, Nrf2 is bound to its inhibitor, Keap1. This compound, particularly its derivative CAPE, can induce the dissociation of Nrf2 from Keap1.[20][23] This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1).[21][22][24] By bolstering the cell's antioxidant capacity, this mechanism helps to counteract the oxidative stress that often initiates and perpetuates inflammatory processes.[20][25]

Quantitative Analysis of Bioactivity

The anti-inflammatory efficacy of this compound and its derivatives has been quantified in numerous in vitro and in vivo studies. The following tables summarize key data from these investigations.

Table 1: In Vitro Anti-inflammatory Activity of this compound Derivatives

| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference(s) |

|---|---|---|---|---|

| This compound methyl ester | NO Production Inhibition | RAW 264.7 | ~21.0 | [26][27] |

| This compound ethyl ester | NO Production Inhibition | RAW 264.7 | ~12.0 | [26][27] |

| This compound butyl ester | NO Production Inhibition | RAW 264.7 | ~8.4 | [26][27] |

| This compound octyl ester | NO Production Inhibition | RAW 264.7 | ~2.4 | [26][27] |

| This compound benzyl ester | NO Production Inhibition | RAW 264.7 | ~10.7 | [26][27] |

| CAPE | NO Production Inhibition | RAW 264.7 | ~4.8 | [26][27] |

| This compound | NF-κB Activity Inhibition | RAW-D | >1 µg/mL | [7] |

| this compound (50 µM) | IL-8 Reduction | CCD-18Co | ~27% |[28] |

Table 2: In Vivo Anti-inflammatory Activity of this compound Derivatives

| Compound/Derivative | Model | Animal | Dose | Effect | Reference(s) |

|---|---|---|---|---|---|

| Butyl Caffeate | Carrageenan Paw Edema | Mice | 30 mg/kg | 30% reduction in IL-1β levels | [26][27] |

| Octyl Caffeate | Carrageenan Paw Edema | Mice | 30 mg/kg | 24% reduction in IL-1β levels | [26][27] |

| CAPE | Carrageenan Paw Edema | Mice | 30 mg/kg | 36% reduction in IL-1β levels | [26][27] |

| Butyl Caffeate | Carrageenan Paw Edema | Mice | 30 mg/kg | 28% reduction in neutrophil influx | [27] |

| Octyl Caffeate | Carrageenan Paw Edema | Mice | 30 mg/kg | 49% reduction in neutrophil influx | [27] |

| CAPE | Carrageenan Paw Edema | Mice | 30 mg/kg | 31% reduction in neutrophil influx | [27] |

| This compound | Carrageenan-induced pleurisy | Rats | 10 mg/kg | 92.9% reduction in leukocyte migration | [1] |

| this compound | LPS-induced sickness | Mice | 30 mg/kg | Significant reduction in brain cytokines |[29] |

Key Experimental Protocols